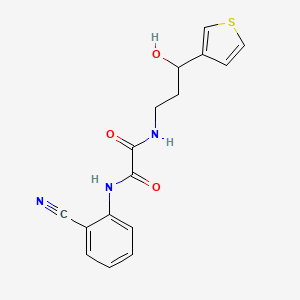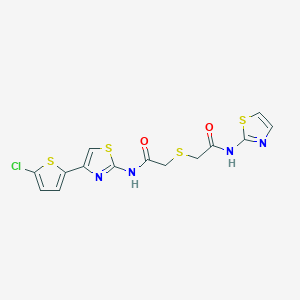![molecular formula C20H16F3N3O3 B2401967 Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 881941-60-2](/img/structure/B2401967.png)
Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound that has been studied for its potential therapeutic properties . It exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line .
Synthesis Analysis
The synthesis of quinoline derivatives, such as Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate, involves several steps. One common method is the Friedländer Synthesis, which involves the reaction of heteroaromatic tosylates and phosphates with alkyl Grignard reagents . Another method involves the decyanation of α-aminonitriles followed by [4 + 2] annulation with terminal alkynes .Molecular Structure Analysis
The molecular structure of Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate is complex, with a quinoline core and various functional groups attached. The quinoline core is a benzo-fused N-heterocycle, which is a common structure in many medicinal compounds .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. For example, they can participate in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . They can also undergo a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .Scientific Research Applications
Antimalarial Activity
Quinoline derivatives have been known to exhibit antimalarial activity . The quinoline ring system is present in many compounds exhibiting a broad range of biological activities, including antimalarial properties .
Anticancer Activity
Quinoline derivatives have also been studied for their potential anticancer properties . The unique structure of the quinoline nucleus allows it to interact with various biological targets, making it a promising scaffold for the development of new anticancer drugs .
Antibacterial Activity
The antibacterial activity of quinoline derivatives is another area of interest in scientific research . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development, including antibiotics .
Antifungal Activity
Quinoline derivatives have been found to have antifungal properties . This makes them potential candidates for the development of new antifungal drugs .
Anti-inflammatory and Analgesic Activities
Quinoline has been found to have anti-inflammatory and analgesic activities . This suggests that “Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate” could potentially be used in the development of new anti-inflammatory and analgesic drugs .
Cardiovascular Activity
Quinoline derivatives have also been studied for their cardiovascular activity . This makes them potential candidates for the development of new cardiovascular drugs .
Central Nervous System Activity
Quinoline derivatives have been studied for their effects on the central nervous system . This suggests potential applications in the development of new drugs for neurological disorders .
Hypoglycemic Activity
Quinoline derivatives have been found to exhibit hypoglycemic activity . This suggests potential applications in the development of new drugs for the treatment of diabetes .
Future Directions
Future research on Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate could focus on further elucidating its mechanism of action and exploring its potential as a therapeutic agent. In particular, studies could investigate its effects on other types of cancer cells and its potential synergistic effects with other anticancer drugs .
properties
IUPAC Name |
ethyl 4-(4-carbamoylanilino)-7-(trifluoromethyl)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3/c1-2-29-19(28)15-10-25-16-9-12(20(21,22)23)5-8-14(16)17(15)26-13-6-3-11(4-7-13)18(24)27/h3-10H,2H2,1H3,(H2,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAUKIPEEGTNFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)C(=O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-N-(furan-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2401886.png)
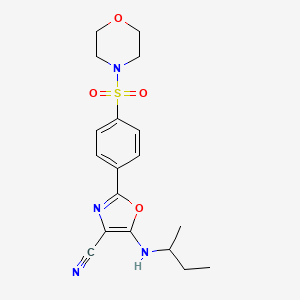
![1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide](/img/structure/B2401889.png)
![N5-(3-fluorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2401890.png)
![1-methanesulfonyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperidine-4-carboxamide](/img/structure/B2401891.png)
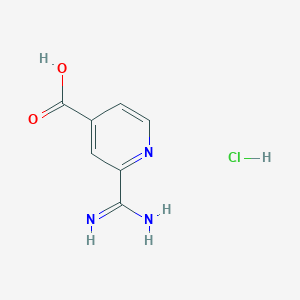
![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2401897.png)
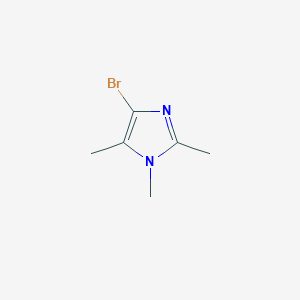
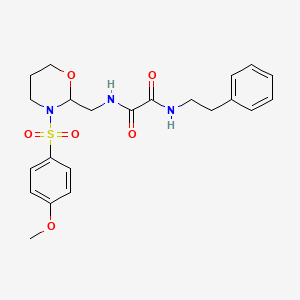
![(4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2401900.png)

![N-[3-(3-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2401902.png)
